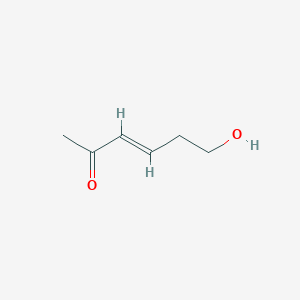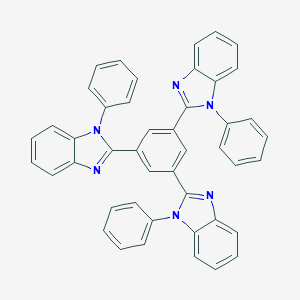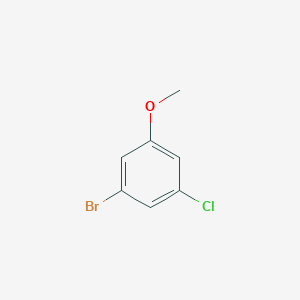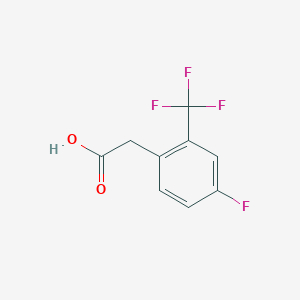
5-Fluoro-2-methylphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of organomagnesium compounds, similar to 5-Fluoro-2-methylphenylmagnesium bromide, involves the reaction of an aryl bromide with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). These reactions are highly sensitive to conditions such as solvent purity and temperature (Conn, Karras, & Snider, 1984).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylphenylmagnesium bromide, like other Grignard reagents, typically features a covalent bond between the carbon and magnesium atoms. The presence of the fluorine atom influences the electronic structure of the molecule, impacting its reactivity and the types of reactions it can participate in (Wellmar, Hallberg, & Persson, 1991).
Chemical Reactions and Properties
5-Fluoro-2-methylphenylmagnesium bromide is used in various chemical reactions, such as nucleophilic addition to carbonyl compounds, coupling reactions, and as a reagent for the synthesis of fluorinated aromatic compounds. The fluorine atom present in the molecule makes it a valuable reagent in the synthesis of fluorinated organic compounds, which are important in the pharmaceutical and agrochemical industries (Bartlett et al., 1983).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-methylphenylmagnesium bromide, such as boiling point, melting point, and solubility, depend on its molecular structure and the interactions between its molecules. The presence of the fluorine atom affects its physical properties, making it distinct from other phenylmagnesium bromide derivatives. These properties are crucial for understanding its behavior in different chemical environments and for determining suitable conditions for its storage and use in reactions.
Chemical Properties Analysis
The chemical properties of 5-Fluoro-2-methylphenylmagnesium bromide, including its reactivity, stability, and compatibility with different functional groups, are influenced by the electronic effects of the fluorine atom and the steric effects of the methyl group. These factors determine the compound's role in various chemical reactions and its selectivity and reactivity towards different substrates (Mongin et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Fluoro-2-methylphenylmagnesium bromide serves as a pivotal reagent in synthesizing a variety of novel compounds. For instance, it is used in the synthesis of new aza-BODIPY based NIR region colorimetric and fluorescent chemodosimeters for fluoride detection. This application highlights its utility in developing sensors with specific, rapid colorimetric, and ‘turn-off’ fluorescence response for fluoride ions in solutions and living cells, leveraging the strong affinity between fluoride anion and silicon for sensing purposes (Zou et al., 2014).
Organic Synthesis and Chemical Reactions
In organic synthesis, this compound is instrumental in creating complex molecules. For example, it is involved in the synthesis of 9-(Cn-1F2n-1)-substituted acridine by reacting with 2-(CnF2n+1)-substituted aniline, demonstrating its versatility in organic transformations and the creation of compounds with potential pharmacological applications (Zhang et al., 2013).
Material Science and Polymer Chemistry
Beyond small molecule synthesis, 5-Fluoro-2-methylphenylmagnesium bromide finds applications in material science and polymer chemistry. It is used in the preparation of aromatic fluorides via electrophilic fluorination, demonstrating its utility in modifying the properties of materials and facilitating the synthesis of polymers with specific functionalities (Yamada & Knochel, 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-Fluoro-2-methylphenylmagnesium bromide is primarily used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, and they play a crucial role in many synthesis reactions .
Mode of Action
As a Grignard reagent, 5-Fluoro-2-methylphenylmagnesium bromide acts as a nucleophile and can attack electrophilic carbon atoms that are present in different compounds . The bromide ion in the compound can leave, resulting in the formation of a carbon-carbon bond .
Biochemical Pathways
As a grignard reagent, it is known to participate in various organic synthesis reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of 5-Fluoro-2-methylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Fluoro-2-methylphenylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used in an anhydrous (water-free) environment, as it reacts vigorously with water to form hydrocarbons . It is also sensitive to air and is usually stored under an inert atmosphere .
Propiedades
IUPAC Name |
magnesium;1-fluoro-4-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOVQIRHRUQIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
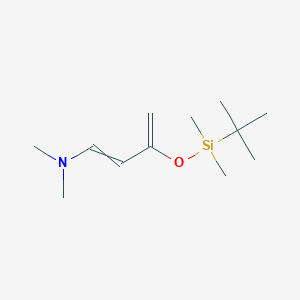
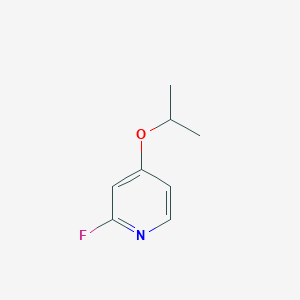

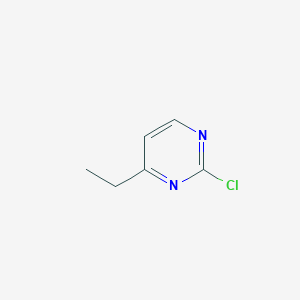
![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)


